molecular formula C6H13NO2S2 B13206353 (2-Methylthiolan-2-yl)methanesulfonamide

(2-Methylthiolan-2-yl)methanesulfonamide

Cat. No.: B13206353
M. Wt: 195.3 g/mol
InChI Key: WDXUCFAEYVVPFP-UHFFFAOYSA-N
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Description

(2-Methylthiolan-2-yl)methanesulfonamide is a chemical compound with the molecular formula C6H13NO2S2 and a molecular weight of 195.30 . It is primarily used for research purposes and is known for its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiolan-2-yl)methanesulfonamide involves several steps, typically starting with the preparation of the thiolane ring followed by sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, scaled up for larger production volumes. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiolan-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Methylthiolan-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylthiolan-2-yl)methanesulfonamide involves its interaction with biological molecules through its sulfonamide group. This group can form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler analog with similar sulfonamide functionality.

    Thiolan-2-ylmethanesulfonamide: Lacks the methyl group, affecting its reactivity and interactions.

    N-Methylmethanesulfonamide: Different substitution pattern on the nitrogen atom.

Uniqueness

(2-Methylthiolan-2-yl)methanesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of the thiolane ring and the methyl group provides distinct steric and electronic properties compared to other sulfonamides.

Properties

Molecular Formula

C6H13NO2S2

Molecular Weight

195.3 g/mol

IUPAC Name

(2-methylthiolan-2-yl)methanesulfonamide

InChI

InChI=1S/C6H13NO2S2/c1-6(3-2-4-10-6)5-11(7,8)9/h2-5H2,1H3,(H2,7,8,9)

InChI Key

WDXUCFAEYVVPFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)CS(=O)(=O)N

Origin of Product

United States

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